molecular formula C17H20N4O3S B2514601 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941266-37-1

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2514601
CAS No.: 941266-37-1
M. Wt: 360.43
InChI Key: QFVRUCMVXLLTNK-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 1,3-oxazole core substituted with a cyano group at position 4 and a cyclopropylamino group at position 3. The benzene-sulfonamide moiety is further modified with diethylamine at the sulfonamide nitrogen.

Key structural features:

  • Cyclopropylamino substituent: Introduces steric and electronic effects due to the strained cyclopropane ring.
  • Diethylsulfonamide group: Enhances lipophilicity and modulates solubility.

Properties

IUPAC Name

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-3-21(4-2)25(22,23)14-9-5-12(6-10-14)16-20-15(11-18)17(24-16)19-13-7-8-13/h5-6,9-10,13,19H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVRUCMVXLLTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the molecular targets involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related sulfonamide-oxazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Solubility (logSw) Reference
4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide C₂₀H₂₀N₄O₃S 396.47 Phenethylamino, dimethylsulfonamide 2.8543 -3.566
4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide C₁₇H₂₀N₄O₃S 360.43 Allylamino, diethylsulfonamide N/A N/A
4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide C₂₂H₂₄N₄O₄S 440.52 4-Methoxybenzylamino, diethylsulfonamide N/A N/A
Target Compound : 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide C₁₇H₂₀N₄O₃S ~360.43 (estimated) Cyclopropylamino, diethylsulfonamide ~2.5–3.0 (estimated) ~-3.5 (estimated) N/A

Key Observations :

  • The diethylsulfonamide group (target and ) increases lipophilicity compared to dimethylsulfonamide derivatives, as seen in the higher logP of (2.85 vs. ~2.5–3.0 for diethyl derivatives).
  • Solubility : Poor aqueous solubility (logSw ~ -3.5) is consistent across analogues due to high logP values .

Physicochemical and Pharmacokinetic Properties

  • logP/logD: The target compound’s logP is estimated to be lower than that of the phenethylamino analogue (2.85) due to the smaller cyclopropyl group. This may improve membrane permeability but reduce plasma protein binding .
  • Hydrogen Bonding: The oxazole core and sulfonamide group provide hydrogen-bond acceptors (8 acceptors, 1 donor), similar to analogues in .
  • Polar Surface Area (PSA) : Estimated PSA ~80 Ų (comparable to ), suggesting moderate blood-brain barrier penetration.

Biological Activity

The compound 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure comprising:

  • A sulfonamide group, which is known for its antibacterial properties.
  • An oxazole ring that contributes to its biological activity.
  • A cyano group that may enhance lipophilicity and receptor binding.
  • A cyclopropylamino moiety, which can influence the pharmacodynamics of the molecule.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the cyclopropylamino group via nucleophilic substitution.
  • Attachment of the cyano group through nucleophilic addition.
  • Formation of the sulfonamide group by reacting with sulfonyl chlorides.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the oxazole and cyano groups may participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors associated with various biological pathways.

In Vitro Studies

Research has shown that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. For instance, sulfonamide derivatives have been evaluated for their ability to inhibit COX-2 in vitro, indicating potential anti-inflammatory properties .

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that compounds related to this class exhibited anti-inflammatory effects in animal models by significantly reducing edema and pain responses .
  • Antimicrobial Properties : The sulfonamide group is well-documented for its antimicrobial activity. Compounds similar to 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide have shown efficacy against various bacterial strains in vitro, suggesting potential therapeutic applications in treating bacterial infections.

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
COX InhibitionInhibits COX enzymes involved in inflammation
AntimicrobialDisrupts bacterial cell wall synthesis
Anti-inflammatoryReduces edema and pain responses

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